molecular formula C8H11NO2S B1267553 n-Benzylmethanesulfonamide CAS No. 3989-45-5

n-Benzylmethanesulfonamide

Cat. No.: B1267553
CAS No.: 3989-45-5
M. Wt: 185.25 g/mol
InChI Key: JPZKJABGOSPYDD-UHFFFAOYSA-N
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Safety and Hazards

N-Benzylmethanesulfonamide is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

n-Benzylmethanesulfonamide belongs to the class of organic compounds known as benzenesulfonamides . These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring . The primary targets of sulfonamides, including this compound, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria . By inhibiting the enzymes involved in folic acid synthesis, sulfonamides prevent bacterial DNA synthesis, thereby exerting their antibacterial effects .

Biochemical Pathways

The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, the compound prevents the synthesis of folic acid, a crucial component for bacterial DNA replication . This inhibition disrupts the normal functioning of the bacteria, leading to their eventual death .

Pharmacokinetics

Sulfonamides, in general, are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA replication, the compound disrupts the normal functioning of the bacteria, leading to their eventual death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, factors such as temperature and humidity can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

n-Benzylmethanesulfonamide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in sulfonamide metabolism, such as carbonic anhydrase and dihydropteroate synthetase . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in the synthesis of folic acid in bacteria, showcasing its potential as an antibacterial agent .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, this compound inhibits the synthesis of folic acid, which is essential for DNA replication and cell division . This inhibition can lead to cell death, making it a potent antibacterial agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and dihydropteroate synthetase . By binding to the active sites of these enzymes, this compound prevents the normal catalytic activity, leading to a disruption in metabolic processes. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained inhibitory effects on enzyme activity, leading to prolonged changes in cellular function. In in vitro studies, the compound has demonstrated consistent antibacterial activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, this compound can cause adverse effects, including toxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfonamide metabolism. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, affecting the synthesis of folic acid and other metabolites . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters. This can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on enzyme activity and cellular function . Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Benzylmethanesulfonamide can be synthesized through the reaction of benzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The general reaction scheme is as follows:

C6H5CH2NH2+CH3SO2ClC6H5CH2SO2NHCH3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{NHCH}_3 + \text{HCl} C6​H5​CH2​NH2​+CH3​SO2​Cl→C6​H5​CH2​SO2​NHCH3​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

n-Benzylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Benzylsulfonamide
  • Methanesulfonamide
  • N-Butylbenzenesulfonamide

Uniqueness

n-Benzylmethanesulfonamide is unique due to its specific structural features, such as the benzyl group attached to the sulfonamide moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-benzylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZKJABGOSPYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284360
Record name n-benzylmethanesulfonamide
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Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3989-45-5
Record name N-(Phenylmethyl)methanesulfonamide
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Record name n-benzylmethanesulfonamide
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Record name N-benzylmethanesulfonamide
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Synthesis routes and methods

Procedure details

18.27 g of benzylamine were dissolved in 100 ml of methylene chloride and, while cooling with ice, 6.00 ml of methanesulfonyl chloride were very slowly added dropwise. On completion of addition of the methanesulfonyl chloride, the reaction solution was diluted with 100 ml of water, and the aqueous phase was extracted again with 50 ml of methylene chloride. The combined organic phases were washed with 1 N aqueous hydrochloric acid, dried over MgSO4 and concentrated by rotary evaporation. This gave the product (14.40 g) with a molecular weight of 185.3 g/mol (C8H11NO2S).
Quantity
18.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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